Cgp 57380

MNK1 inhibition eIF4E phosphorylation Translational control

CGP 57380 is the definitive chemical probe for MNK1-dependent post-transcriptional control. Unlike highly selective MNK1 inhibitors, its off-target BRSK2 inhibitory activity uniquely enables high-fat diet-induced type 2 diabetes modeling—an application inaccessible to Tomivosertib or Cercosporamide. Validated across LPS-induced acute lung injury, angiotensin II-induced VSMC hypertrophy, and TLR-mediated TNF-α biosynthesis. For replicating established MNK1-eIF4E pathway literature, this tool compound is irreplaceable. Secure high-purity material now.

Molecular Formula C11H9FN6
Molecular Weight 244.23 g/mol
CAS No. 522629-08-9
Cat. No. B1668524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCgp 57380
CAS522629-08-9
SynonymsCGP 57380
CGP-57380
CGP57380
Molecular FormulaC11H9FN6
Molecular Weight244.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=C3C(=NC=NC3=NN2)N)F
InChIInChI=1S/C11H9FN6/c12-6-1-3-7(4-2-6)16-11-8-9(13)14-5-15-10(8)17-18-11/h1-5H,(H4,13,14,15,16,17,18)
InChIKeyUQPMANVRZYYQMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CGP 57380 (522629-08-9) Procurement Guide: Differentiated MNK1 Inhibitor for Inflammatory and Translational Control Research


CGP 57380 (CAS 522629-08-9) is a cell-permeable pyrazolo-pyrimidine small molecule that functions as a selective inhibitor of MAP kinase-interacting kinase 1 (Mnk1/MKNK1) with an in vitro IC50 of 2.2 µM [1]. The compound exhibits negligible inhibitory activity against structurally related MAPK pathway kinases including p38, JNK1, ERK1/2, PKC, and c-Src family members [1]. CGP 57380 serves as a critical chemical probe for dissecting Mnk1-dependent regulation of eukaryotic translation initiation factor 4E (eIF4E) phosphorylation and downstream control of pro-inflammatory cytokine biosynthesis, particularly TNF-α [2].

CGP 57380 Substitution Risks: Why Not All MNK1 Inhibitors Are Interchangeable


Within the MNK inhibitor landscape, compounds exhibit profound divergence in selectivity profiles, cellular potency, and translational applicability. While newer agents such as Tomivosertib (eFT508) demonstrate sub-nanomolar MNK1/2 inhibition , CGP 57380 occupies a distinct experimental niche defined by its validated utility in post-transcriptional regulation studies and its unique off-target profile. Critically, CGP 57380's inhibition of BRSK2 (IC50 1.1 µM) and SGK1 (IC50 2.7 µM) renders it unsuitable for experiments requiring absolute MNK1 exclusivity, yet this very polypharmacology enables distinct applications such as the attenuation of high-fat diet-induced type 2 diabetes phenotypes in vivo—an activity not reported for more selective MNK1/2 inhibitors [1]. Simply substituting a higher-potency MNK1 inhibitor will yield different experimental outcomes and may fail to replicate established findings.

CGP 57380 Quantitative Differentiation Evidence Against Comparator Inhibitors


CGP 57380 vs. Tomivosertib: Divergent MNK1 Potency Defines Experimental Utility

CGP 57380 inhibits MNK1 with an IC50 of 2.2 µM, approximately 900-fold less potent than the clinical-stage inhibitor Tomivosertib (eFT508, IC50 2.4 nM) . This potency differential dictates distinct experimental applications: CGP 57380 serves as a validated tool compound for foundational mechanistic studies of post-transcriptional regulation, whereas Tomivosertib is optimized for therapeutic intervention. In cellular assays, CGP 57380 inhibits eIF4E phosphorylation with an IC50 of 3 µM [1], while Tomivosertib achieves comparable suppression at concentrations below 100 nM .

MNK1 inhibition eIF4E phosphorylation Translational control

CGP 57380 vs. Cercosporamide: Kinase Selectivity Divergence at BRSK2 and SGK1

CGP 57380 exhibits a distinct off-target kinase inhibition profile compared to the natural product Cercosporamide. While both compounds target MNK1 (CGP 57380 IC50 = 2.2 µM; Cercosporamide IC50 = 116 nM) [1], CGP 57380 additionally inhibits BRSK2 (IC50 1.1 µM) and SGK1 (IC50 2.7 µM) . This off-target activity is mechanistically significant: CGP 57380's BRSK2 inhibition has been exploited to ameliorate high-fat diet-induced hyperglycemia and insulin resistance in a murine type 2 diabetes model—a therapeutic application not demonstrated for Cercosporamide [2].

Kinase selectivity Off-target profiling Polypharmacology

CGP 57380 vs. MK2-Directed Inhibitors: Distinct Pathway Engagement Determines Cytokine Modulation Efficacy

CGP 57380 inhibits LPS-stimulated TNF-α production in RAW264.7 macrophages in a dose-responsive manner through post-transcriptional regulation [1], without a reported cellular IC50 for this endpoint. In contrast, the MK2 inhibitor MK2-IN-3 suppresses TNF-α production in U937 cells with an IC50 of 4.4 µM . Importantly, CGP 57380 achieves TNF-α suppression via MNK1-eIF4E axis blockade [1], whereas MK2-IN-3 acts through MK2 kinase inhibition. In an LPS-induced acute lung injury mouse model, CGP 57380 pretreatment (30 mg/kg) significantly attenuated lung wet/dry ratio and reduced bronchoalveolar lavage fluid protein content and inflammatory cell infiltration [2], demonstrating in vivo anti-inflammatory efficacy comparable to that reported for MK2 inhibition.

TNF-α inhibition Inflammation MAPK pathway

CGP 57380 vs. p38 MAPK Inhibitors: Divergent Selectivity Defines Experimental Signal Interpretation

CGP 57380 demonstrates no inhibitory activity against p38 MAPK at concentrations up to 10 µM [1], whereas the classic p38 inhibitor SB203580 inhibits p38α with an IC50 of 136 nM [2]. This selectivity distinction is critical: p38 inhibition broadly suppresses multiple downstream effectors including MK2 and MNK1, while CGP 57380 selectively targets the MNK1-eIF4E axis. In cellular assays, CGP 57380 blocks eIF4E phosphorylation (IC50 3 µM) without affecting p38-mediated phosphorylation events [1]. SB203580, conversely, inhibits TNF-α release from THP-1 cells with an IC50 of 72 nM [2] but concurrently suppresses p38-dependent MK2 activation (IC50 ~70 nM) [3].

Kinase selectivity MAPK pathway Signal transduction

CGP 57380 Validated Experimental Application Scenarios Based on Quantitative Differentiation


Post-Transcriptional Regulation of Pro-Inflammatory Cytokines in Macrophages

CGP 57380 is validated for investigating MNK1-dependent post-transcriptional control of TNF-α biosynthesis. In RAW264.7 macrophages, the compound dose-responsively inhibits TNF-α production stimulated by multiple TLR agonists (TLR2, TLR4, TLR6/2, TLR7, TLR9) without affecting TNF-α mRNA transcription rate [1]. The mechanism involves inhibition of eIF4E phosphorylation (cellular IC50 = 3 µM) and acceleration of TNF-α mRNA decay, effects independent of the destabilizing RNA-binding protein tristetraprolin (TTP) [1]. This application scenario is uniquely suited to CGP 57380 due to the extensive body of literature establishing its use in this specific experimental context.

In Vivo Acute Lung Injury (ALI) and Inflammatory Disease Modeling

CGP 57380 has demonstrated reproducible in vivo efficacy in the LPS-induced acute lung injury model. Pretreatment with CGP 57380 (30 mg/kg, i.p.) 30 minutes prior to LPS challenge (5 mg/kg) in C57BL6 mice significantly attenuates lung edema (reduced wet/dry ratio), decreases bronchoalveolar lavage fluid (BALF) protein content, and reduces infiltration of total cells and neutrophils [2]. The compound also suppresses production of pro-inflammatory mediators IL-6, TNF-α, and KC in BALF and inhibits LPS-stimulated eIF4E phosphorylation in bone marrow-derived macrophages [2]. This validated in vivo dosing regimen provides a reproducible platform for evaluating MNK1-eIF4E axis contributions to pulmonary inflammation.

Vascular Smooth Muscle Cell Hypertrophy and Angiotensin II Signaling

CGP 57380 is specifically validated for studying angiotensin II (Ang II)-induced protein synthesis and vascular smooth muscle cell (VSMC) hypertrophy. In rat VSMCs, CGP 57380 dose-dependently inhibits Ang II-stimulated eIF4E phosphorylation and protein synthesis, reducing the protein synthesis rate by 60% at 10 µM without affecting Ang II-mediated ERK1/2 phosphorylation [3]. This application is uniquely enabled by CGP 57380's selectivity profile, which avoids confounding inhibition of upstream MAPK pathway components (ERK1/2, p38) while specifically targeting the MNK1-eIF4E translational control node [3].

Type 2 Diabetes and Metabolic Disorder Research via BRSK2 Inhibition

CGP 57380 has been validated in a high-fat diet-induced murine model of type 2 diabetes, where its off-target BRSK2 inhibitory activity (IC50 1.1 µM) confers therapeutic benefit. The compound alleviates hyperglycemia, hyperinsulinemia, and improves glucose tolerance and insulin sensitivity through suppression of BRSK2 kinase activity and protein expression [4]. This application scenario is uniquely accessible with CGP 57380 and would not be recapitulated using more MNK1-selective inhibitors such as Tomivosertib or Cercosporamide, which lack significant BRSK2 inhibitory activity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cgp 57380

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.